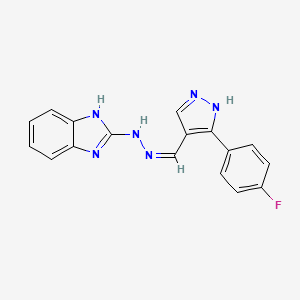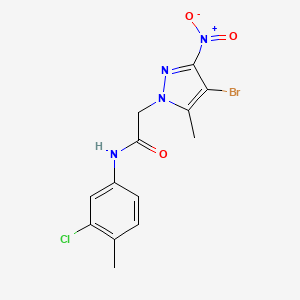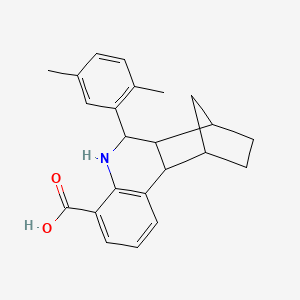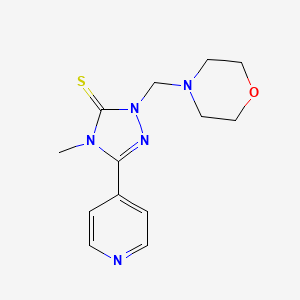
1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-, 1H-1,3-benzimidazol-2-ylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone is a complex organic compound that combines the structural features of pyrazole, benzimidazole, and hydrazone. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone typically involves a multi-step process:
Formation of 4-Fluorophenyl-1H-pyrazole-4-carbaldehyde: This step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate to form 4-fluorophenyl-1H-pyrazole-4-carbaldehyde.
Formation of 1H-1,3-Benzimidazol-2-yl Hydrazone: The benzimidazole moiety is synthesized by reacting o-phenylenediamine with formic acid to form 1H-1,3-benzimidazole. This is then reacted with hydrazine hydrate to form 1H-1,3-benzimidazol-2-yl hydrazone.
Condensation Reaction: The final step involves the condensation of 4-fluorophenyl-1H-pyrazole-4-carbaldehyde with 1H-1,3-benzimidazol-2-yl hydrazone in the presence of an acid catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
科学的研究の応用
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide
Uniqueness
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone is unique due to its combination of pyrazole, benzimidazole, and hydrazone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets and exhibit diverse biological activities compared to similar compounds.
特性
分子式 |
C17H13FN6 |
|---|---|
分子量 |
320.32 g/mol |
IUPAC名 |
N-[(Z)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C17H13FN6/c18-13-7-5-11(6-8-13)16-12(9-19-23-16)10-20-24-17-21-14-3-1-2-4-15(14)22-17/h1-10H,(H,19,23)(H2,21,22,24)/b20-10- |
InChIキー |
MFXLYQKMAHONCS-JMIUGGIZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C\C3=C(NN=C3)C4=CC=C(C=C4)F |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(NN=C3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11072728.png)
![4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B11072738.png)
![N-(2,6-dichlorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B11072753.png)

![2,4-diamino-5-(3-bromophenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11072762.png)
![3-({[4-(3-Methylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11072766.png)
![N-(4-ethylphenyl)-2-[1-(4-methylphenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11072772.png)
![methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11072775.png)

![2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11072784.png)

![4,4,6-trimethyl-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11072790.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B11072792.png)
